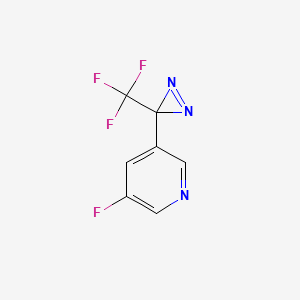

3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Description

3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a fluorinated pyridine derivative incorporating a trifluoromethyl-diazirine functional group. Its molecular formula is C₇H₃F₄N₃, with a molecular weight of 205.12 g/mol (CAS: 2231675-72-0) . The compound features a pyridine ring substituted with a fluorine atom at the 3-position and a 3-(trifluoromethyl)-3H-diazirin-3-yl group at the 5-position. The diazirine moiety is photolabile, enabling carbene generation under UV irradiation (~350 nm), which facilitates applications in photoaffinity labeling and molecular probe design . Its stability in acidic/basic conditions and thermal resilience (up to 75°C for 30 minutes in the dark) further enhance its utility in chemical and biological research .

Properties

IUPAC Name |

3-fluoro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPGJHDLNCOQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS No. 2231675-72-0) is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both fluorine and diazirine moieties, suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals with enhanced efficacy.

- Molecular Formula : C7H3F4N3

- Molecular Weight : 205.12 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : FC1=CC(C2(C(F)(F)F)N=N2)=CN=C1

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the diazirine moiety, which can form reactive intermediates under UV light, potentially leading to cross-linking with biological macromolecules. This reactivity can be harnessed in photochemical applications, such as protein labeling and drug delivery systems.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their lipophilicity and ability to engage in multipolar interactions with target proteins . The following sections detail specific areas of biological activity associated with this compound.

Antimicrobial Activity

A study evaluating various fluorinated compounds found that those with trifluoromethyl substitutions showed significant antibacterial properties. While specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains .

Anticancer Potential

Fluorinated compounds are frequently investigated for anticancer activity. In vitro studies on structurally similar compounds have shown promising results against multiple cancer cell lines. For instance, compounds with trifluoromethyl groups have demonstrated IC50 values lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The structural modifications in fluorinated pyridines and diazirines are critical for enhancing their biological profiles. The introduction of the trifluoromethyl group can significantly influence the pharmacokinetic properties and biological interactions of these molecules. Research emphasizes that optimizing these substituents can lead to improved efficacy and selectivity .

Case Studies

- Antibacterial Activity : A series of studies focused on arylurea derivatives containing trifluoromethyl groups showed enhanced antibacterial properties against Escherichia coli and Candida albicans, with some derivatives achieving MIC values as low as 4.88 µg/mL .

- Anticancer Activity : In a comparative analysis of various fluorinated compounds, those with similar structural features to this compound exhibited IC50 values significantly lower than established drugs like Doxorubicin, indicating a strong potential for further development .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Biology

a. Photo-Crosslinking Agents

The diazirine group in this compound enables it to act as a photo-crosslinking agent. When exposed to UV light, diazirines can generate reactive carbene species that covalently bond to nearby biomolecules. This property is particularly useful in studying protein-protein interactions and mapping molecular interactions in complex biological systems .

b. Chemical Probes

this compound serves as a versatile chemical probe for investigating biological pathways. Its ability to form stable covalent bonds with target proteins allows researchers to trace the dynamics of cellular processes and identify potential drug targets .

Medicinal Chemistry

a. Drug Development

The compound's structural features make it a candidate for developing new pharmaceuticals. The fluorine atoms enhance metabolic stability and lipophilicity, which are desirable traits in drug design. It can be modified to create analogs with improved bioactivity against specific diseases .

b. Anticancer Research

Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group may play a role in enhancing the selectivity and potency of these compounds against tumor cells, making them potential leads in anticancer drug discovery .

Material Science

a. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of this compound into polymer matrices can impart unique properties such as increased thermal stability and chemical resistance, which are valuable for developing advanced materials .

b. Coatings and Adhesives

The reactive nature of the diazirine allows it to be used in formulating coatings and adhesives that require strong adhesion under varying environmental conditions. Its application could lead to the development of more durable products that withstand harsh conditions .

Analytical Chemistry

a. Mass Spectrometry

This compound can also be employed as a derivatizing agent in mass spectrometry, improving the detection of various analytes by enhancing their volatility and stability during analysis . Its unique structure aids in forming distinct fragments that facilitate better identification through spectrometric techniques.

Case Study 1: Protein Interaction Mapping

In a recent study, researchers utilized this compound as a photo-crosslinker to map interactions between signaling proteins in live cells. The study demonstrated its effectiveness in identifying transient interactions that are crucial for understanding cellular signaling pathways.

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that modifications of this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. These findings suggest that further exploration into its derivatives could lead to novel anticancer agents.

Case Study 3: Polymer Development

Researchers incorporated this compound into a polymer matrix to enhance its mechanical properties and thermal stability. The resulting material showed improved performance under thermal stress, indicating potential applications in high-performance materials.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Similar Compounds :

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (C₇H₂ClF₄N₃, MW: 239.56 g/mol) :

- Differs by a chlorine substituent at the 2-position instead of hydrogen.

- Higher molecular weight due to chlorine’s atomic mass.

- Likely exhibits altered reactivity in nucleophilic environments compared to the fluorine-only variant.

3-Trifluoromethyl-3-phenyldiazirine (TPD) (C₈H₅F₃N₂, MW: 186.13 g/mol) :

- Contains a phenyl ring instead of pyridine.

- Lacks pyridine’s nitrogen heteroatom, reducing polarity and basicity.

- Demonstrates rapid photolysis (350 nm) to generate carbene, with 65% carbene yield and 35% diazo isomer .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine : Replaces diazirine with a trimethylsilyl-ethynyl group.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Photolysis Wavelength | Stability (Acid/Base) |

|---|---|---|---|---|---|

| 3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | C₇H₃F₄N₃ | 205.12 | F (position 3) | ~350 nm (inferred) | Stable (inferred) |

| 2-Chloro-3-fluoro-5-(trifluoromethyl-diazirin)pyridine | C₇H₂ClF₄N₃ | 239.56 | Cl (position 2), F (position 3) | ~350 nm | Likely stable |

| 3-Trifluoromethyl-3-phenyldiazirine (TPD) | C₈H₅F₃N₂ | 186.13 | Phenyl ring | 350 nm | Stable in 1M acid/base |

- The pyridine-based compound is expected to exhibit similar carbene yields but may show altered insertion selectivity due to the electron-withdrawing pyridine nitrogen.

- Solubility : Pyridine derivatives generally have higher polarity than phenyl analogs, improving aqueous solubility for biological applications.

Preparation Methods

Synthesis of Trifluoromethyl Diazirine Precursors

The trifluoromethyl diazirine moiety is typically synthesized from trifluoromethyl ketones. The ketone is reacted with ammonia to form an amidine intermediate, which is subsequently chlorinated to yield the diazirine ring.

- Example procedure: Trifluoromethyl ketone is treated with liquid ammonia under low temperature to form the corresponding amidine.

- Chlorination is then performed using reagents such as chloramine-T or N-chlorosuccinimide to cyclize the amidine into the diazirine ring.

This method is well-documented for preparing trifluoromethyl-substituted diazirines with good yields and purity.

Pyridine Ring Functionalization

Selective fluorination of the pyridine ring at the 3-position can be achieved by:

- Starting from 3-fluoropyridine derivatives commercially available or synthesized via electrophilic fluorination.

- Alternatively, nucleophilic aromatic substitution on a suitable leaving group precursor (e.g., 3-chloropyridine) with fluoride sources.

The 5-position functionalization with the diazirine moiety is typically achieved by:

- Lithiation at the 5-position followed by reaction with the diazirine-containing electrophile.

- Or via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using diazirine-functionalized boronic acids or stannanes.

One-Pot and Multicomponent Approaches

Recent advances in heterocyclic synthesis suggest that one-pot or multicomponent reactions could be adapted for synthesizing complex fluorinated diazirine-pyridine compounds, improving efficiency and yield. However, specific reports on one-pot synthesis of this exact compound are limited.

Research Findings and Yields

While direct literature on 3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is scarce, analogous compounds and related trifluoromethyl diazirines have been synthesized with yields typically ranging from 40% to 75% depending on reaction conditions and purification methods.

- The diazirine formation step is critical and often determines the overall yield.

- Fluorination steps are generally high yielding when starting from suitably functionalized pyridine precursors.

- Cross-coupling reactions for attaching the diazirine moiety are reported to proceed with moderate to good yields (50-85%).

Representative Data Table of Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethyl ketone synthesis | Trifluoromethylation reagents, solvents | 65-80 | Requires controlled temperature |

| Amidination with ammonia | Liquid ammonia, low temperature | 70-85 | Sensitive to moisture |

| Diazirine ring formation | Chloramine-T or N-chlorosuccinimide | 50-75 | Key step, requires careful control |

| Pyridine fluorination | Electrophilic fluorination or nucleophilic substitution | 80-90 | Depends on precursor availability |

| Coupling of diazirine to pyridine | Lithiation or Pd-catalyzed coupling | 50-85 | Purification critical |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, and how do reaction conditions influence yield?

- The compound is typically synthesized via a multi-step process involving halogenation, diazirine ring formation, and fluorination. For example, diazirine-containing precursors (e.g., 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate derivatives) are acylated to pyridine scaffolds using NHS esters under anhydrous conditions . Key variables include:

- Temperature : Diazirine formation requires cryogenic conditions (−78°C) to stabilize reactive intermediates.

- Catalysts : Pd-mediated cross-coupling for fluorine substitution .

- Purification : Chromatography or recrystallization to isolate the product from trifluoromethyl byproducts .

Q. How does the trifluoromethyl-diazirinyl group affect the compound’s stability under standard laboratory conditions?

- The diazirine ring is photosensitive and prone to decomposition under UV light (365 nm), necessitating storage in amber vials at −20°C . The trifluoromethyl group enhances thermal stability but may hydrolyze in aqueous buffers at pH > 8.0. Stability data for related compounds suggest:

| Condition | Stability | Reference |

|---|---|---|

| pH 7.4, 25°C | >48 hours | |

| UV exposure | <30 min decomposition |

Advanced Research Questions

Q. What experimental strategies are recommended for using this compound in photoaffinity labeling studies of protein-ligand interactions?

- Design : Incorporate the compound into probes via carbodiimide-mediated conjugation to amines or thiols on target biomolecules. For example, coupling to dUTP triphosphates enables DNA-protein crosslinking .

- Irradiation : Use pulsed UV (365 nm, 10–30 sec) to minimize nonspecific protein damage. Control experiments must include dark samples to distinguish specific crosslinking .

- Validation : SDS-PAGE and mass spectrometry to confirm adduct formation. A study using a diazirinyl-phenylalanine derivative achieved 60–80% crosslinking efficiency in RNA polymerase complexes .

Q. How can researchers address contradictions in crosslinking efficiency data between in vitro and cellular systems?

- Potential Issues :

- Cellular redox environments may reduce diazirine reactivity .

- Competing nucleophiles (e.g., glutathione) in cells quench carbene intermediates .

- Solutions :

- Optimize probe concentration (10–50 µM) to balance specificity and signal-to-noise.

- Use cell-permeabilization agents (e.g., digitonin) to enhance probe accessibility .

Q. What are the limitations of this compound in studying membrane protein interactions, and how can they be mitigated?

- Challenges :

- Poor solubility in aqueous buffers due to the hydrophobic trifluoromethyl group.

- Non-specific binding to lipid bilayers.

- Methodological Adjustments :

- Use detergents (e.g., DDM, CHAPS) or lipid nanodiscs to solubilize membrane proteins.

- Introduce polar substituents (e.g., polyethylene glycol linkers) to improve solubility without altering diazirine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.